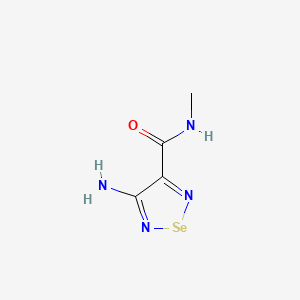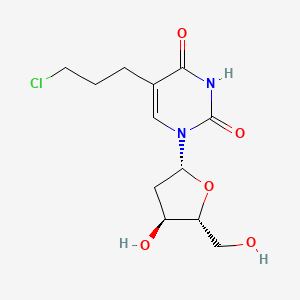![molecular formula C15H22ClFN2 B12918484 (3S)-N-butyl-N-[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine CAS No. 820981-58-6](/img/structure/B12918484.png)
(3S)-N-butyl-N-[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-Butyl-N-(2-chloro-4-fluorobenzyl)pyrrolidin-3-amine is a chemical compound known for its diverse applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Butyl-N-(2-chloro-4-fluorobenzyl)pyrrolidin-3-amine typically involves the reaction of pyrrolidin-3-amine with 2-chloro-4-fluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(S)-N-Butyl-N-(2-chloro-4-fluorobenzyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted pyrrolidin-3-amine derivatives.
科学的研究の応用
(S)-N-Butyl-N-(2-chloro-4-fluorobenzyl)pyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-N-Butyl-N-(2-chloro-4-fluorobenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- N-Butyl-N-(2-chlorobenzyl)pyrrolidin-3-amine
- N-Butyl-N-(4-fluorobenzyl)pyrrolidin-3-amine
- N-Butyl-N-(2-chloro-4-methylbenzyl)pyrrolidin-3-amine
Uniqueness
(S)-N-Butyl-N-(2-chloro-4-fluorobenzyl)pyrrolidin-3-amine stands out due to the presence of both chlorine and fluorine atoms on the benzyl ring, which imparts unique chemical and biological properties. This dual substitution pattern can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
特性
CAS番号 |
820981-58-6 |
|---|---|
分子式 |
C15H22ClFN2 |
分子量 |
284.80 g/mol |
IUPAC名 |
(3S)-N-butyl-N-[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C15H22ClFN2/c1-2-3-8-19(14-6-7-18-10-14)11-12-4-5-13(17)9-15(12)16/h4-5,9,14,18H,2-3,6-8,10-11H2,1H3/t14-/m0/s1 |
InChIキー |
SWXOHJADSAFFLE-AWEZNQCLSA-N |
異性体SMILES |
CCCCN(CC1=C(C=C(C=C1)F)Cl)[C@H]2CCNC2 |
正規SMILES |
CCCCN(CC1=C(C=C(C=C1)F)Cl)C2CCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-1-(2-hydroxyethyl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one](/img/structure/B12918406.png)






![1-Acetyldecahydrocyclohepta[b]pyrrole-2-carbonitrile](/img/structure/B12918439.png)





